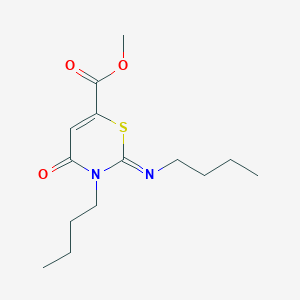
methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a butyl group, a butylimino group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a butylamine derivative with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve the desired product. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar ring structure but differ in their substituents.
Benzothiazoles: These compounds have a benzene ring fused to the thiazole ring and exhibit different chemical properties.
Uniqueness
Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl and butylimino groups sets it apart from other thiazine derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
methyl 3-butyl-2-butylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C14H22N2O3S/c1-4-6-8-15-14-16(9-7-5-2)12(17)10-11(20-14)13(18)19-3/h10H,4-9H2,1-3H3 |
InChI Key |
IMHRDRDJNZGOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)C=C(S1)C(=O)OC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















